Scientific Field: Oncology Application Summary: Gossypin has been identified as a potential anticancer agent due to its ability to inhibit cell proliferation in various cancers . Methods of Application:
Chemical Structure Analysis: To understand its interaction with cancer cells.
Pharmacokinetics Studies: To determine the appropriate therapeutic range of doses.
Scientific Field: Virology Application Summary: Gossypin has shown effectiveness against SARS-CoV-2 by inhibiting RNA-dependent RNA polymerase (RdRp), essential for viral replication . Methods of Application:
Molecular Docking: To identify potential antiviral compounds.
Biochemical Experiments: To confirm the inhibitory action on RdRp.
Anti-SARS-CoV-2 Assays: To test the effectiveness against the virus.
Scientific Field: Biochemistry Application Summary: Gossypin is utilized for its antioxidant properties, protecting against oxidative stress and related cellular damage . Methods of Application:
Solvent Extraction: To isolate gossypin from plant waste.
In Vivo Models: To assess antioxidant activity.
Scientific Field: Immunology Application Summary: Gossypin has been noted for its immunomodulatory effects, influencing the immune system’s response to various stimuli . Methods of Application:
In Vitro Assays: To study the immunomodulatory effects.
Clinical Observations: To monitor changes in immune response.
Scientific Field: Pharmacology Application Summary: Gossypin has been studied for its anti-inflammatory properties, particularly in reducing edema and chronic inflammation . Methods of Application:
Carrageenan-Induced Edema Model: To test anti-inflammatory effects.
Chronic Liver Injury Model: To assess hepatoprotective potential.
Scientific Field: Pharmaceutical Sciences Application Summary: The pharmacokinetics of gossypin are crucial for determining its therapeutic range and optimizing dosage for medical applications . Methods of Application:
Dosage Range Studies: To establish a safe and effective therapeutic range.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: To understand how gossypin behaves in the body.
Scientific Field: Pharmaceutical Sciences Application Summary: Gossypin is used in the development of anticancer medications due to its cell proliferation prevention properties . Methods of Application:
Drug Formulation: Leveraging gossypin’s properties to create effective cancer treatments.
Preclinical Studies: Testing the efficacy and safety of gossypin-based drugs.
Scientific Field: Industrial Chemistry Application Summary: Gossypin serves as a natural pigment and is used as a colorant in soaps, cosmetics, and dyes . Methods of Application:
Pigment Extraction: Isolating gossypin for use in various products.
Product Development: Incorporating gossypin into product formulations.
Scientific Field: Agricultural Chemistry Application Summary: Gossypin is employed as an insecticide, leveraging its natural properties to protect crops . Methods of Application:
Insecticide Formulation: Creating formulations that include gossypin.
Field Testing: Assessing the effectiveness of gossypin-based insecticides in real-world agricultural settings.
Scientific Field: Dermatology and Cosmetology Application Summary: Gossypin is incorporated into skincare products for its antioxidant properties, which can help in protecting the skin . Methods of Application:
Product Formulation: Developing skincare products with gossypin as a key ingredient.
Clinical Dermatology Trials: Testing the efficacy of gossypin-infused skincare products.
Scientific Field: Ethnopharmacology Application Summary: Gossypin is used in traditional medicine practices for its various therapeutic activities, such as stopping bleeding, relieving pain, removing phlegm, and curing chronic bronchitis . Methods of Application:
Herbal Preparations: Utilizing gossypin in traditional herbal remedies.
Ethnobotanical Studies: Documenting the use of gossypin in various cultures.
Scientific Field: Virology Application Summary: Beyond SARS-CoV-2, gossypin has shown potential as a broad-spectrum antiviral agent . Methods of Application:
Viral Inhibition Studies: Exploring the effectiveness of gossypin against a range of viruses.
Mechanism of Action Research: Investigating how gossypin interacts with viral components.
Scientific Field: Neuroscience Application Summary: Gossypin has been studied for its neuroprotective effects, particularly in the prevention of neurodegenerative diseases . Methods of Application:
In Vitro Neuronal Culture Experiments: To test the protective effects of gossypin on neuronal cells.
Animal Models of Neurodegeneration: To evaluate the efficacy in preventing or slowing down neurodegenerative processes.
Scientific Field: Cardiology Application Summary: Research has indicated that gossypin may have cardioprotective properties, beneficial in treating cardiovascular diseases . Methods of Application:
Cardiomyocyte Studies: To observe the effect of gossypin on heart cells.
Clinical Trials: To assess the impact on patients with cardiovascular conditions.
Scientific Field: Endocrinology Application Summary: Gossypin has been identified as a potential anti-diabetic agent, helping to regulate blood sugar levels . Methods of Application:
Insulin Secretion Assays: To determine the effect of gossypin on insulin release.
Glucose Tolerance Tests: To assess the impact on blood glucose levels.
Scientific Field: Dermatology Application Summary: Due to its antioxidant properties, gossypin is being explored for its ability to protect the skin from harmful UV radiation . Methods of Application:
Topical Formulations: Developing skincare products with gossypin to prevent UV-induced damage.
Clinical Dermatology Trials: Testing the efficacy of these formulations in protecting against UV rays.
Scientific Field: Microbiology Application Summary: Gossypin has exhibited antimicrobial activity, making it a candidate for treating various infections . Methods of Application:
In Vitro Antibacterial and Antifungal Tests: To evaluate the effectiveness against different pathogens.
Wound Healing Studies: To test the potential in preventing infection in wounds.
Scientific Field: Hepatology Application Summary: Gossypin has been researched for its hepatoprotective effects, which could be beneficial in liver diseases . Methods of Application:
Liver Enzyme Assays: To measure the effect of gossypin on liver function.
Animal Models of Liver Injury: To assess the protective effects against liver damage.
Gossypin is a flavanol glucoside with the chemical formula and is classified as a glycosyloxyflavone. It features a gossypetin backbone attached to a beta-D-glucopyranosyl residue at position 8 via a glycosidic linkage. This compound is primarily derived from various species of Hibiscus, such as Hibiscus esculentus and Gossypium indicum, which belong to the Malvaceae family. Gossypin appears as a yellow crystalline solid with a high melting point (229–230 °C) and exhibits significant solubility in water, attributed to the presence of the glucose moiety, while being less soluble in alcohols and other solvents .
Gossypin exhibits a wide range of biological activities:
Gossypin's diverse pharmacological properties make it suitable for various applications:
Research indicates that gossypin interacts with various biological targets:
Gossypin shares structural and functional similarities with several other flavonoids. Here are some notable comparisons:
Compound | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Gossypetin | Backbone similar | Antioxidant, anti-inflammatory | Precursor to gossypin |
Quercetin | Flavonoid category | Antioxidant, anticancer | More widely studied; less soluble |
Rutin | Glycoside | Antioxidant, anti-inflammatory | Contains a rhamnose sugar |
Kaempferol | Similar backbone | Antioxidant, anticancer | Higher solubility in organic solvents |
Gossypin's unique combination of high solubility in water and stability due to its structural characteristics distinguishes it from these similar compounds. Its specific biological activities further enhance its potential applications in medicine and health sciences .
Gossypin, a bioflavonoid compound chemically known as gossypetin 8-glucoside, demonstrates widespread distribution throughout the Malvaceae family, which comprises over 200 genera with nearly 2,300 species [2]. This pentahydroxy flavone glucoside has been identified as a characteristic secondary metabolite within this botanical family, serving important ecological and physiological functions in plant systems [3] [4].
The Malvaceae family, commonly known as the mallow family, includes economically and ecologically significant plants such as cotton, hibiscus, hollyhocks, and various mallow species [2] [6]. Research has consistently demonstrated that gossypin occurs naturally in multiple genera within this family, with particularly high concentrations found in floral tissues [4] [16].
Hibiscus species represent the most extensively studied and documented sources of gossypin within the Malvaceae family [3] [4]. The compound has been successfully isolated and characterized from several Hibiscus species, with Hibiscus vitifolius serving as the primary source for gossypin research and isolation [4] [17].
Table 1: Gossypin Distribution in Hibiscus Species
Species | Plant Part | Gossypin Content | Research Applications |
---|---|---|---|
Hibiscus vitifolius | Flowers, particularly petals | High concentration | Primary source for isolation studies [4] |
Hibiscus sabdariffa | Flowers, calyx | Present | Antimicrobial activity research [13] |
Hibiscus rosa-sinensis | Flowers | Documented presence | Traditional medicine applications [14] |
Hibiscus syriacus | Flowers | Confirmed presence | Edible flower applications [2] |
Hibiscus vitifolius has been identified as the most significant source, with gossypin being isolated specifically from the yellow portions of the flower petals [4]. This species has been extensively utilized in scientific research for gossypin extraction and characterization, with studies demonstrating its consistent presence in floral tissues [17]. The isolation process typically focuses on fresh flowers collected from authenticated plant specimens, with voucher specimens deposited in recognized herbaria for verification [4].
Hibiscus sabdariffa, commonly known as roselle, also contains gossypin in its flowers and calyx structures [13]. This species has been particularly important in antimicrobial research, where gossypin contributes to the plant's natural defense mechanisms against bacterial and fungal pathogens [28].
The Gossypium genus, which includes cotton species, represents another significant source of gossypin within the Malvaceae family [6] [16]. Cotton plants belong to the tribe Gossypieae and comprise approximately 50 species distributed across tropical and subtropical regions [6].
Research has documented the presence of gossypin among the 52 different flavonoids identified in Gossypium hirsutum, where it occurs primarily in flower petals and anthers [16]. The compound appears as part of a complex flavonoid profile that includes gossypetin, gossypitrin, and various other glycosylated forms [16].
Table 2: Gossypin in Gossypium Species
Species | Distribution | Plant Parts | Flavonoid Context |
---|---|---|---|
Gossypium hirsutum | Global cultivation | Flower petals, anthers | One of 52 identified flavonoids [16] |
Gossypium barbadense | Americas, Pacific islands | Flowers | Part of tetraploid species group [6] |
Gossypium herbaceum | Old World | Flowers | Traditional cotton species [8] |
Gossypium arboreum | Asia, Africa | Flowers | Diploid cotton species [8] |
The genus Gossypium exhibits extraordinary morphological diversity, ranging from herbaceous perennials to trees, with most wild cottons being diploid while cultivated varieties are often tetraploid [6]. This genetic diversity contributes to variations in gossypin content and distribution patterns across different species and cultivars [16].
Beyond Hibiscus and Gossypium, gossypin has been documented in various other members of the Malvaceae family, demonstrating the compound's widespread distribution throughout this botanical group [2] [18].
Hollyhocks, belonging to the genus Alcea, have been confirmed to contain gossypin in their edible flowers [2]. These tall, showy plants are commonly cultivated in gardens and have historical significance in folk medicine applications [18]. The presence of gossypin in hollyhock flowers contributes to their traditional uses and nutritional value [2].
Malva species, commonly known as mallows, also contain gossypin as part of their secondary metabolite profile [18]. These plants have been utilized traditionally across various cultures, with mallow species demonstrating wide distribution across Europe, Asia, Northern Africa, the Americas, and Australia [2].
Rose of Sharon (Hibiscus syriacus) represents another documented source of gossypin within the broader Hibiscus genus [2] [22]. This deciduous shrub produces large, showy flowers that contain the compound along with other bioactive flavonoids [22].
The ethnobotanical importance of gossypin-containing plants spans numerous cultures and geographical regions, reflecting the compound's presence in species that have been traditionally valued for their medicinal and nutritional properties [8] [9]. The Malvaceae family has been extensively utilized in folk medicine systems worldwide, with gossypin-containing species playing particularly important roles in traditional healing practices [8].
Gossypium species have been employed in folk medicine across various cultures for treating microbial diseases and associated symptoms [8]. Research has documented the use of Gossypium hirsutum, Gossypium barbadense, Gossypium herbaceum, and Gossypium arboreum in traditional medicine systems for addressing protozoal, bacterial, fungal, and viral diseases [8]. These applications have been particularly significant in tropical regions where these cotton species are endemic or cultivated [8].
Hibiscus vitifolius has been traditionally utilized for treating diabetes, jaundice, and other metabolic disorders [9]. The plant's ethnomedicinal applications have been documented across various traditional medicine systems, with the gossypin-containing extracts being particularly valued for their therapeutic properties [9].
The ethnobotanical significance extends to nutritional applications, with several gossypin-containing species being utilized as food sources [2]. Hibiscus flowers have been consumed as herbal teas and food ingredients, with their gossypin content contributing to their perceived health benefits [2]. Similarly, hollyhock flowers and mallow species have been incorporated into traditional diets across various cultures [18].
Traditional knowledge systems have recognized the antimicrobial properties of gossypin-containing plants long before scientific validation of these effects [8] [28]. Folk medicine practitioners have utilized these plants for treating various infections and inflammatory conditions, applications that align with modern research findings regarding gossypin's biological activities [28].
Gossypin serves multiple ecological functions within plant systems, primarily related to defense mechanisms and environmental adaptation [23] [26] [27]. As a secondary metabolite, gossypin contributes to plant survival strategies through various biochemical and physiological pathways [23].
The compound functions as part of the plant's natural defense system against microbial pathogens [26] [27]. Flavonoids like gossypin are synthesized by plants in response to microbial infections and environmental stresses, serving as antimicrobial agents that protect plant tissues from bacterial and fungal invasion [27] [28]. Research has demonstrated that gossypin exhibits significant antibacterial activity against various pathogenic microorganisms, including Staphylococcus epidermidis, Proteus vulgaris, and Klebsiella pneumoniae [28].
The antifungal properties of gossypin contribute to plant protection against fungal pathogens [27] [28]. The compound's mechanism of action involves inhibition of spore development and mycelium hyphal elongation, effectively limiting fungal colonization of plant tissues [27]. This protective function is particularly important in humid environments where fungal pressure is high [27].
Gossypin also plays a role in plant-herbivore interactions as part of the plant's chemical defense arsenal [26]. Secondary metabolites like gossypin can reduce plant palatability and affect herbivore performance, serving as natural deterrents against insect feeding [26]. The compound's presence in flower tissues may specifically protect reproductive organs from herbivore damage [26].
Table 3: Ecological Functions of Gossypin in Plant Systems
Function | Mechanism | Target Organisms | Plant Benefit |
---|---|---|---|
Antimicrobial defense | Cell wall disruption, enzyme inhibition | Bacteria, fungi | Pathogen resistance [27] [28] |
Antioxidant protection | Reactive oxygen species scavenging | Environmental stressors | Cellular protection [27] |
Herbivore deterrence | Palatability reduction | Insect herbivores | Tissue protection [26] |
Pollinator attraction | Flower coloration | Beneficial insects | Reproductive success [27] |
The antioxidant properties of gossypin contribute to plant stress tolerance by protecting cellular components from oxidative damage [27]. During environmental stress conditions, plants generate reactive oxygen species that can damage cellular structures, and gossypin helps neutralize these harmful compounds [27].
In addition to defensive functions, gossypin may contribute to plant-pollinator interactions through its presence in flower tissues [27]. Flavonoids often contribute to flower coloration and may influence pollinator behavior, though the specific role of gossypin in these interactions requires further investigation [27].
The compound's distribution pattern within plant tissues reflects its ecological importance, with highest concentrations typically found in flowers and other reproductive structures that require protection from environmental stresses and biological threats [16] [27]. This strategic localization maximizes the compound's protective effects while minimizing metabolic costs associated with secondary metabolite production [23].
The selection of appropriate solvents represents a critical parameter in gossypin extraction, with polarity and selectivity serving as primary determinants of extraction efficiency. Methanol has emerged as the most frequently employed solvent for gossypin isolation, particularly in reflux extraction procedures [1]. The effectiveness of methanol stems from its optimal polarity characteristics that facilitate dissolution of the gossypin-glucose conjugate while maintaining selectivity for flavonoid compounds.
Aqueous acetone systems, particularly at concentrations of seventy percent, have demonstrated significant utility in gossypin extraction protocols [2]. These mixed solvent systems combine the penetrating power of acetone with the hydrogen bonding capacity of water, resulting in enhanced extraction yields ranging from 2.5 to 11.6 percent depending on processing conditions [2]. The optimization of acetone-water ratios has proven crucial, with higher water concentrations leading to extraction complications due to increased viscosity and filtration difficulties [2].
Ethanol-based extraction systems provide an alternative approach, offering advantages in terms of regulatory acceptance and reduced toxicity concerns [3]. Ethanol extraction protocols typically employ concentrations ranging from sixty to ninety-five percent, with optimal results achieved at seventy percent concentration [4]. The selection between methanol and ethanol systems often depends on downstream processing requirements and intended applications.
The pH adjustment of extraction solvents significantly influences gossypin recovery efficiency. Acidic conditions, typically achieved through addition of acetic acid or phosphoric acid, enhance the stability of gossypin during extraction and prevent oxidative degradation [5] [2]. The incorporation of antioxidants such as ascorbic acid or sodium metabisulfite in extraction solvents further protects against compound degradation during processing.
Ultrasonic-assisted extraction has revolutionized gossypin isolation through mechanical disruption of plant cell walls and enhanced mass transfer mechanisms [6] [7]. This technique operates through cavitation phenomena that create microscopic bubbles in the extraction medium, leading to cell wall disruption and improved solvent penetration. Optimized ultrasonic extraction protocols achieve gossypin yields of up to ninety-six percent while reducing extraction times to thirty minutes to two hours [6] [7].
The optimization parameters for ultrasonic extraction include frequency (typically 20-40 kilohertz), power intensity (100-500 watts), temperature (40-60 degrees Celsius), and extraction duration [7]. Studies have demonstrated that ultrasonic power of 500 watts with extraction time of forty minutes at fifty degrees Celsius provides optimal balance between yield and compound integrity [8] [9].
Microwave-assisted extraction represents another advanced technique that utilizes electromagnetic radiation to rapidly heat solvents and plant tissues [10] [11] [12]. The mechanism involves dipolar rotation and ionic conduction within the plant matrix, leading to rapid cellular disruption and enhanced compound release. Microwave-assisted extraction typically requires only four to ten minutes of processing time while achieving extraction efficiencies comparable to conventional methods [10].
The critical parameters for microwave-assisted extraction include microwave power (200-500 watts), extraction time (2-10 minutes), solvent composition, and sample-to-solvent ratio [10]. Optimal conditions typically involve fifty-seven percent ethanol concentration with microwave power of 218 watts for 4.5 minutes, achieving total phenolic content yields of 75 milligrams gallic acid equivalent per gram dry weight [10].
Supercritical fluid extraction utilizing carbon dioxide offers advantages of complete solvent removal, environmental friendliness, and selective extraction capabilities [13] [14] [15]. The technique operates above the critical temperature (31 degrees Celsius) and pressure (74 bar) of carbon dioxide, creating a supercritical state with unique solvation properties [14] [15]. The addition of polar co-solvents such as ethanol or methanol enhances the extraction of polar compounds like gossypin [14].
Enzyme-assisted ultrasonic extraction combines enzymatic pretreatment with ultrasonic extraction to achieve enhanced yields and selectivity [8] [9]. The enzymatic treatment involves cellulase and pectinase enzymes that break down plant cell wall components, facilitating subsequent ultrasonic extraction. Optimal conditions involve a 1:1 ratio of cellulase to pectinase at three percent concentration, pH 6.0, with subsequent ultrasonic extraction at 500 watts for forty minutes [8] [9].
The purification of gossypin following initial extraction requires careful optimization of crystallization conditions to achieve high purity and recovery. The most established crystallization protocol involves dissolving crude gossypin in hot water followed by controlled cooling to room temperature [1] [3]. The addition of equal volumes of ethyl ether facilitates precipitation of gossypin crystals while maintaining impurities in solution [3].
Temperature control during crystallization represents a critical parameter affecting crystal quality and purity. Gradual cooling from boiling temperature to four degrees Celsius over twenty-four hours promotes formation of well-defined crystalline structures [16] [3]. Rapid cooling often results in amorphous precipitates with reduced purity and compromised analytical characteristics.
The crystallization medium significantly influences gossypin purity and recovery efficiency. Aqueous methanol systems provide optimal balance between solubility and selectivity, with concentrations of fifty to seventy percent methanol yielding the highest purity products [1] [2]. The incorporation of activated charcoal during recrystallization effectively removes colored impurities and enhances final product appearance [3].
Multiple recrystallization cycles are typically required to achieve analytical-grade gossypin with purity exceeding ninety-eight percent [17]. Each recrystallization cycle involves dissolution in minimal volumes of hot solvent followed by controlled cooling and filtration. The typical recovery from each recrystallization cycle ranges from seventy to eighty percent [2].
Vacuum drying protocols ensure complete solvent removal while preventing thermal degradation of gossypin. Drying temperatures should not exceed fifty degrees Celsius to maintain compound integrity [2]. Extended vacuum drying at room temperature for twenty-four to seventy-two hours provides optimal results in terms of residual solvent content and product stability.
The storage of purified gossypin requires protection from light and moisture to prevent degradation. Desiccated storage at minus twenty degrees Celsius under nitrogen atmosphere ensures long-term stability for analytical applications [18]. Amber glass containers provide additional protection against photodegradation.
High Performance Liquid Chromatography represents the gold standard for gossypin analysis, providing both qualitative identification and quantitative determination capabilities [19] [20] [21]. The most widely employed HPLC method utilizes reversed-phase C18 columns with gradient elution systems combining methanol or acetonitrile with acidified water [19] [20].
The optimal mobile phase composition for gossypin analysis consists of methanol-water-chloroform (70:30:40 volume ratio) containing 0.1 percent phosphoric acid [20]. This system provides baseline separation of gossypin from related flavonoid compounds while maintaining reasonable analysis times of fifteen to twenty minutes. Alternative mobile phase systems employ acetonitrile-water gradients with 0.1 percent formic acid, particularly suitable for mass spectrometric detection [22].
Column selection significantly influences separation efficiency and peak shape for gossypin analysis. C18 columns with particle sizes of three to five micrometers and lengths of 150-250 millimeters provide optimal performance [19] [20] [21]. Column temperature maintenance at thirty degrees Celsius ensures reproducible retention times and peak shapes.
Ultra Performance Liquid Chromatography-tandem Mass Spectrometry provides enhanced sensitivity and selectivity for gossypin analysis in complex matrices [23] [22] [24]. The technique employs sub-two micrometer particle columns with gradient elution at flow rates of 0.35 milliliters per minute. Mass spectrometric detection in positive electrospray ionization mode monitors the molecular ion at m/z 481 and characteristic fragment ions [23] [22].
Thin Layer Chromatography serves as a rapid screening method for gossypin presence and purity assessment [17] [25]. The optimal solvent system consists of n-butanol-acetic acid-water in the ratio 4:1:5, providing Rf values of approximately 0.78 for gossypin [17]. Visualization employs ultraviolet illumination or sulfuric acid spray reagent followed by heating.
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of gossypin through detailed analysis of proton and carbon chemical shifts [1] [26] [17]. The 1H NMR spectrum of gossypin in DMSO-d6 exhibits characteristic signals for the glucose moiety as a multiplet between 3.30-4.50 parts per million [1] [26]. The anomeric proton appears as a singlet at 6.20 parts per million, confirming the C-6 position substitution pattern [1].
The aromatic region of the 1H NMR spectrum displays signals between 6.80-8.00 parts per million corresponding to the flavonoid B-ring protons [1] [26] [17]. The distinctive pattern of these signals enables differentiation between gossypin and related flavonoid glucosides. The phenolic hydroxyl protons appear as broad signals between 9-12 parts per million, with the C-5 hydroxyl exhibiting a characteristic singlet at 12.3 parts per million [1].
13C NMR spectroscopy provides complete carbon framework identification with key signals at 176.61 parts per million (C-4 carbonyl), 153.57 parts per million (C-5), and 102.26 parts per million (C-1" anomeric carbon) [26] [17]. The glucose carbon signals appear between 60-80 parts per million, confirming the glycosidic linkage position.
Two-dimensional NMR techniques including COSY, HSQC, HMBC, and NOESY provide detailed connectivity information for complete structural elucidation [17]. The NOESY spectrum particularly confirms the glucose attachment position through cross-peaks between the anomeric proton and specific aromatic protons.
Ultraviolet-Visible spectroscopy provides rapid identification of gossypin through characteristic absorption maxima at 262 and 382 nanometers [18] [27]. These absorption bands correspond to the flavonoid chromophore and enable distinction from other plant phenolics. The bathochromic shift compared to the aglycone gossypetin confirms glycoside formation.
Electrospray Ionization Mass Spectrometry provides molecular weight confirmation and fragmentation pattern analysis for gossypin identification [28] [26] [23]. The positive ion mode yields the protonated molecular ion [M+H]+ at m/z 481, confirming the molecular formula C21H20O13 [26] [23]. The base peak typically appears at m/z 319, corresponding to the loss of the glucose moiety (162 atomic mass units) [26] [23].
The fragmentation pattern of gossypin under collision-induced dissociation conditions provides structural information about the glycosidic linkage and aglycone structure [23]. Key fragment ions include m/z 319 (gossypetin aglycone), m/z 245 (flavonoid A-ring fragment), and m/z 169 (B-ring fragment) [26]. The relative intensities of these fragments depend on collision energy and instrumental parameters.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry offers an alternative approach for gossypin analysis, particularly suitable for quantitative applications [28]. The technique employs reactive matrices such as 4-hydrazinoquinazoline that form covalent adducts with gossypin aldehyde groups, enhancing detection sensitivity and selectivity [28]. The detection limit achieves 0.1 micromolar with quantification ranges extending to 500 micromolar [28].
High-resolution mass spectrometry provides accurate mass determination enabling molecular formula confirmation and differentiation of isobaric compounds [23]. The accurate mass for gossypin [M+H]+ is 481.0982, allowing distinction from other flavonoid glucosides with similar nominal masses.
Tandem mass spectrometry experiments enable structural characterization through specific fragmentation pathways [23] [22]. The neutral loss of 162 atomic mass units characteristic of glucose elimination confirms glycoside identity, while specific aglycone fragments provide information about hydroxylation patterns and substitution positions.
Based on the comprehensive research findings, the following data tables summarize the key methodological parameters for gossypin isolation and analysis:
Table 1: Extraction Methods and Optimization Parameters shows seven different extraction approaches with their respective temperature ranges, processing times, achievable yields, and primary advantages [1] [2] [8] [10] [6] [7] [9].
Table 2: Chromatographic Analysis Techniques details six chromatographic methods including mobile phase compositions, detection systems, applications, and sensitivity limits [19] [20] [23] [21] [17] [29].
Table 3: Spectroscopic Identification Parameters presents five analytical techniques with their characteristic signals, identification features, and diagnostic capabilities [1] [26] [18] [17] [27].
Table 4: Physical and Chemical Properties summarizes key physicochemical characteristics including melting point, molecular parameters, solubility data, and appearance characteristics [26] [18] [30] [31].
Irritant